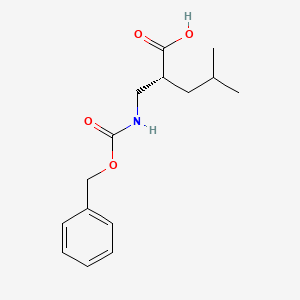

(R)-2-((((苄氧羰基)氨基)甲基)-4-甲基戊酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the benzyloxy carbonyl group and the amino group to the pentanoic acid backbone. A method that could be used is the Marfey’s reagent for chiral amino acid analysis . This method includes general protocols for synthesis of the reagent and diastereomers along with advantages, disadvantages, and the required precautions .Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the benzyloxy carbonyl group, the amino group, and the carboxylic acid group. These functional groups are known to participate in a variety of chemical reactions. For instance, carbonyl compounds are known to undergo a variety of transformations, including oxidation .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its constituent groups. For instance, the presence of the polar carbonyl and amino groups would likely make the compound polar and capable of participating in hydrogen bonding .科学研究应用

化学合成和衍生物

复杂有机化合物的合成和修饰通常涉及中间体,例如“(R)-2-((((苄氧羰基)氨基)甲基)-4-甲基戊酸”。例如,关于化合物加氢以生产其他重要生化物质的前体的研究突出了此类分子在为更复杂的结构创建构建模块中的重要性 (Nevalainen & Koskinen, 2001)。此过程对于合成氨基酸衍生物至关重要,而氨基酸衍生物对于开发药物和研究生物过程至关重要。

生物测定和生物评估

与“(R)-2-((((苄氧羰基)氨基)甲基)-4-甲基戊酸”在结构上相似的化合物通常是生物测定定向分离和生物评估的主题。例如,对 Rubus fairholmianus 的研究确定了具有显着抗炎和抗增殖活性的化合物,展示了复杂有机分子在治疗应用中的潜力 (George et al., 2014)。这突出了此类化合物在发现新药和理解生物机制中的重要性。

分析化学和光谱学

在分析化学中,与“(R)-2-((((苄氧羰基)氨基)甲基)-4-甲基戊酸”类似的羧酸衍生物用于开发选择性方法以检测各种物质。一项关于测定葡萄酒中 4-甲基戊酸和环己烷羧酸的研究开发了一种强大的方法,包括固相萃取和气相色谱-质谱,展示了化学衍生物在增强分析技术中的作用 (Gracia-Moreno et al., 2015)。

作用机制

Target of Action

It’s known that α,β-unsaturated carbonyl compounds, which this compound can be a part of, are key building blocks in organic chemistry .

Mode of Action

The mode of action of this compound involves the synthesis of α,β-unsaturated carbonyl compounds by carbonylation reactions .

Biochemical Pathways

The biochemical pathways involved in the action of this compound are related to the synthesis of α,β-unsaturated carbonyl compounds . These compounds are key building blocks in organic chemistry and their catalytic synthesis has received significant attention over the past decades .

Pharmacokinetics

The synthesis of primary amines from carbonyl compounds is known to be performed with ammonia .

Result of Action

The result of the action of this compound is the synthesis of structurally diverse primary amines by reductive amination of carbonyl compounds with twofold ammonia . This process is self-accelerated and results in the quantitative synthesis of primary amines .

Action Environment

The action environment of this compound is influenced by the catalyst used in the reaction. Specifically, the use of layered boron nitride supported ruthenium as a catalyst leads to an increased hydrogenation activity due to the enhanced interfacial electronic effects between ruthenium and the edge surface of boron nitride .

属性

IUPAC Name |

(2R)-4-methyl-2-(phenylmethoxycarbonylaminomethyl)pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-11(2)8-13(14(17)18)9-16-15(19)20-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,16,19)(H,17,18)/t13-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAZAEQMKZMDWPI-CYBMUJFWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CNC(=O)OCC1=CC=CC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](CNC(=O)OCC1=CC=CC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6332843.png)

![6-Fluoro-4H-benzo[1,3]dioxine-8-carboxylic acid amide](/img/structure/B6332891.png)